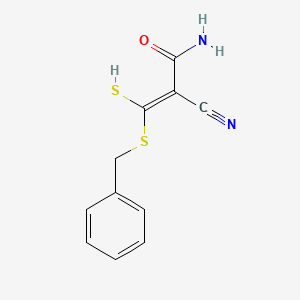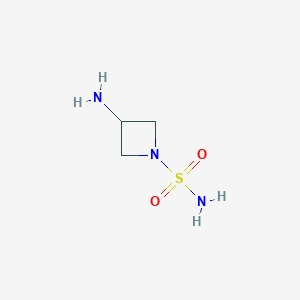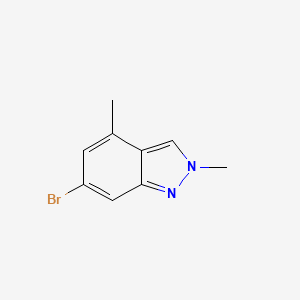![molecular formula C7H5F4NO2S B12068944 Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- CAS No. 2149597-52-2](/img/structure/B12068944.png)
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is an organic compound characterized by the presence of a benzenamine core substituted with a fluorine atom at the 2-position and a trifluoromethylsulfonyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative. The trifluoromethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as trifluoromethanesulfonic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the amino group can yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethylsulfonyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design .
Industry
In the industrial sector, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism by which Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-fluoro-6-(trifluoromethyl)-: Similar structure but lacks the sulfonyl group.
Benzenamine, 2-chloro-6-[(trifluoromethyl)sulfonyl]-: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is unique due to the combination of the fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity profiles .
Propriétés
Numéro CAS |
2149597-52-2 |
|---|---|
Formule moléculaire |
C7H5F4NO2S |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
2-fluoro-6-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-2-1-3-5(6(4)12)15(13,14)7(9,10)11/h1-3H,12H2 |
Clé InChI |
JRXCOTQIDXDMQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)







![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)


